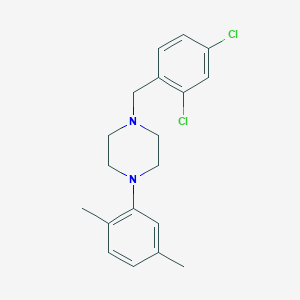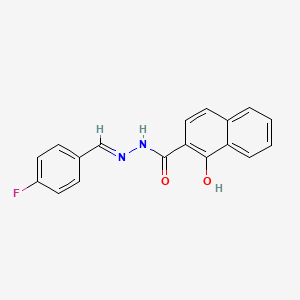![molecular formula C21H20N2OS B5724088 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5724088.png)
4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide, also known as INCB018424, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Applications De Recherche Scientifique
4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been shown to be effective in the treatment of myelofibrosis, a rare bone marrow disorder characterized by the abnormal production of blood cells. This compound has also shown promise in the treatment of other hematological malignancies, such as polycythemia vera and essential thrombocythemia.
Mécanisme D'action
4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide exerts its therapeutic effects by selectively inhibiting the activity of JAK1 and JAK2 enzymes, which play a crucial role in the signaling pathways involved in the immune response and hematopoiesis. By inhibiting these enzymes, this compound can reduce the production of inflammatory cytokines and other immune mediators, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the proliferation of cancer cells in vitro and in vivo. In clinical trials, this compound has been shown to improve symptoms and reduce spleen size in patients with myelofibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its pharmacological properties. However, this compound also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. It also has the potential to cause adverse effects, such as anemia and thrombocytopenia.
Orientations Futures
There are several future directions for research on 4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide. One area of interest is the development of combination therapies that incorporate this compound with other agents, such as chemotherapy or immunotherapy. Another area of interest is the exploration of the potential therapeutic applications of this compound in other diseases, such as rheumatoid arthritis and psoriasis. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and to identify potential biomarkers for patient selection and treatment monitoring.
Méthodes De Synthèse
4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide can be synthesized using a multistep process involving the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. This intermediate is then reacted with 2-naphthylamine to form the corresponding amide, which is subsequently treated with carbon disulfide and sodium hydroxide to yield the final product, this compound.
Propriétés
IUPAC Name |
N-(naphthalen-2-ylcarbamothioyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-14(2)15-7-9-17(10-8-15)20(24)23-21(25)22-19-12-11-16-5-3-4-6-18(16)13-19/h3-14H,1-2H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZVFRDVPQLARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylamino)-N'-(2-furoyloxy)-6-[methyl(phenyl)amino]-1,3,5-triazine-2-carboximidamide](/img/structure/B5724026.png)
![5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5724027.png)

![3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5724050.png)
![N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5724054.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5724057.png)

![ethyl 4-[(2-naphthylamino)carbonyl]-3-furoate](/img/structure/B5724064.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B5724069.png)

![N-cyclohexyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5724079.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5724087.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5724107.png)